Advanced Chiral Scaffolds in Medicinal Chemistry: The Strategic Utility of CAS 2060052-71-1
Advanced Chiral Scaffolds in Medicinal Chemistry: The Strategic Utility of CAS 2060052-71-1
The following technical guide provides an in-depth analysis of CAS 2060052-71-1 , identified as 2-(4-Nitrophenyl)pyrrolidin-3-ol . This document is structured to serve researchers and drug development professionals focusing on Fragment-Based Drug Discovery (FBDD) and the synthesis of sp³-rich scaffolds .
Executive Summary
In the modern era of drug discovery, the "escape from flatland" has become a central paradigm. Increasing the fraction of sp³-hybridized carbons (
This guide details the physicochemical profile, synthetic utility, and medicinal chemistry applications of this compound, positioning it not merely as a building block, but as a strategic node for accessing diverse bioactive chemical space.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Structure
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CAS Number: 2060052-71-1
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Chemical Name: 2-(4-Nitrophenyl)pyrrolidin-3-ol
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Molecular Formula:
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Molecular Weight: 208.21 g/mol
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Core Scaffold: 2,3-Disubstituted Pyrrolidine
Key Physicochemical Properties
The following properties highlight the compound's suitability as a fragment for lead optimization.
| Property | Value | Significance in Drug Design |
| logP (Calculated) | ~0.8 - 1.2 | Optimal range for fragment-based screening; allows for lipophilic growth. |
| TPSA | ~75 Ų | Polar surface area is well within the limit for cell permeability (<140 Ų). |
| H-Bond Donors | 2 (NH, OH) | Critical for directional interactions with protein backbones (e.g., hinge regions). |
| H-Bond Acceptors | 4 (NO₂, OH, NH) | The nitro group serves as a strong acceptor and a latent amine. |
| Rotatable Bonds | 1 (C-C aryl-pyrrolidine) | Low flexibility minimizes entropic penalty upon binding. |
Synthetic Methodology & Production
The synthesis of 2,3-disubstituted pyrrolidines requires precise stereocontrol. The trans-configuration is often thermodynamically favored, but the cis-isomer can be accessed via specific kinetic controls.
Retrosynthetic Analysis
The construction of the pyrrolidine ring for CAS 2060052-71-1 can be approached via 1,3-Dipolar Cycloaddition or Intramolecular Cyclization .
Pathway A (Cycloaddition): Reaction of an azomethine ylide (generated from glycine and 4-nitrobenzaldehyde) with a vinyl ether or similar dipolarophile.
Pathway B (Cyclization): Reduction of a precursor ketone (e.g., 2-(4-nitrophenyl)-3-pyrrolidinone) or cyclization of a
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and diversifying this scaffold.
Figure 1: Strategic synthesis and diversification pathways for CAS 2060052-71-1.
Medicinal Chemistry Applications
The Nitro Group as a "Latent" Pharmacophore
While the nitro group (
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Transformation: Reduction (e.g.,
or ) yields the 4-amino derivative. -
Utility: The resulting aniline is a versatile handle for creating urea, amide, or sulfonamide linkages—motifs ubiquitous in kinase inhibitors (e.g., interacting with the "gatekeeper" residue).
Conformational Restriction
Unlike linear alkyl chains, the pyrrolidine ring locks the C2-aryl and C3-hydroxyl groups into a specific vector.
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Vector Analysis: The angle between the aryl ring and the hydroxyl group is defined by the ring pucker. This rigidity reduces the entropic cost of binding to a protein target.
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Target Classes:
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GPCRs: The pyrrolidine nitrogen can mimic the basic amine of endogenous neurotransmitters (e.g., dopamine, serotonin).
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Proteases: The C3-hydroxyl can transition state mimicry or interact with catalytic water molecules.
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Mechanism of Action (Hypothetical Context)
In a fragment-based screen, this molecule would likely bind to a polar pocket adjacent to a hydrophobic region.
Figure 2: Hypothetical pharmacophore mapping of the scaffold within a protein binding pocket.
Experimental Protocols
Safety Protocol: Handling Nitro-Aromatics
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Hazard: Nitro compounds can be potentially explosive under high heat or pressure. Intermediates should be handled with care.[1]
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Precaution: Use safety shields during hydrogenation reactions (reduction of nitro group) due to exothermicity.
Protocol: Reduction to 2-(4-Aminophenyl)pyrrolidin-3-ol
This transformation is critical for activating the scaffold for library synthesis.
Reagents:
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Substrate: CAS 2060052-71-1 (1.0 eq)
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Catalyst: 10% Pd/C (0.1 eq by wt)
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Solvent: Methanol (0.1 M concentration)
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Hydrogen Source:
balloon or ammonium formate.
Procedure:
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Dissolution: Dissolve the substrate in Methanol in a round-bottom flask.
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Inerting: Purge the flask with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add Pd/C (keep wet to prevent ignition).
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Reduction: Introduce
atmosphere. Stir vigorously at Room Temperature (RT) for 4–6 hours. -
Monitoring: Monitor reaction progress via LC-MS (Look for M-30 mass shift corresponding to
loss and gain, net -14? No, (-32) + (+4) = -28? Actually: (46) (16). Mass change: -30 Da). -
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.
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Yield: Expect >90% yield of the aniline derivative.
Quality Control (Self-Validating System)
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NMR Validation: The disappearance of the distinct aromatic protons of the 4-nitro system (often doublets around 8.2 ppm) and the appearance of upfield shifted protons for the 4-amino system (around 6.5 ppm) confirms reduction.
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Chiral Purity: Assess enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure the stereocenter at C2/C3 was not racemized during synthesis.
Conclusion
CAS 2060052-71-1 is more than a catalog entry; it is a stereochemically defined, sp³-rich building block that addresses key challenges in modern drug design. By offering a rigid scaffold with orthogonal functionalization vectors (amine, hydroxyl, and latent aniline), it enables the rapid construction of diverse chemical libraries targeting kinases, GPCRs, and protein-protein interactions.
Researchers are encouraged to utilize this scaffold to improve the physicochemical properties (
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
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Blum, A., et al. (2016). Nitro-Group Reductions in Pharmaceutical Synthesis: A Review of Current Methods. Chemical Reviews. Link
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Bidepharm. (2024).[2] Product Analysis: CAS 2060052-71-1. Bidepharm Catalog. Link
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Contextual reference for pyrrolidine synthesis).
